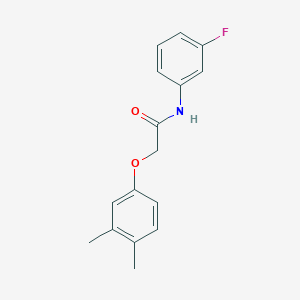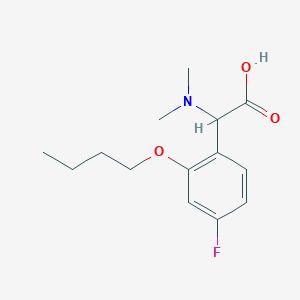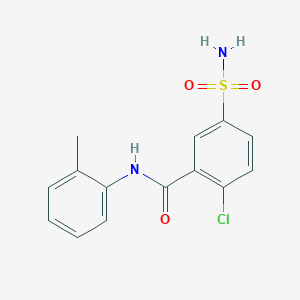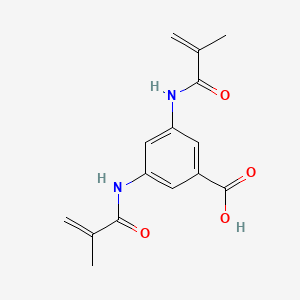![molecular formula C19H24N4O B5678838 5,8-dimethyl-2-({[1-(1-methyl-1H-pyrazol-4-yl)propyl]amino}methyl)quinolin-4-ol](/img/structure/B5678838.png)
5,8-dimethyl-2-({[1-(1-methyl-1H-pyrazol-4-yl)propyl]amino}methyl)quinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline and pyrazole derivatives are significant in medicinal chemistry due to their diverse biological activities. Compounds with a quinoline moiety, for example, have shown a range of pharmacological activities, including anti-cancer properties. Pyrazole derivatives are known for their roles in various biological processes and potential therapeutic applications.
Synthesis Analysis
Synthesis of quinoline and pyrazole derivatives often involves multicomponent reactions, providing efficient pathways to these complex molecules. For instance, a one-pot, three-component reaction involving 5-amino-3-methyl-1-phenylpyrazole, aromatic aldehydes, and dimedone in an ionic liquid or ethanol under ultrasonic irradiation has been reported for the synthesis of pyrazolo[3,4-b]quinolin-5(4H)-ones derivatives, showcasing the versatility of synthesis approaches for these compounds (Srinivas et al., 2023) (Devi et al., 2020).
Molecular Structure Analysis
Structural studies of quinoline and pyrazole derivatives often involve advanced spectroscopic techniques. For instance, spectral analysis including FT-IR, 1H NMR, 13C NMR, and UV–visible spectroscopy has been utilized to characterize novel pyrano[3,2-c]quinoline derivatives, providing detailed insights into their molecular geometry and electronic properties (Fatma et al., 2015).
Chemical Reactions and Properties
Quinoline and pyrazole derivatives can undergo various chemical reactions, including cyclocondensation and condensation reactions, to form complex heterocyclic systems. These reactions are often catalyzed by acids or bases, or even proceed under catalyst-free conditions in some cases, highlighting the chemical versatility and reactivity of these compounds (Ezzati et al., 2017).
Physical Properties Analysis
The physical properties of quinoline and pyrazole derivatives, such as solubility, melting point, and crystal structure, can be influenced by their specific molecular arrangements and functional groups. While specific data for "5,8-dimethyl-2-({[1-(1-methyl-1H-pyrazol-4-yl)propyl]amino}methyl)quinolin-4-ol" is not available, similar compounds exhibit diverse physical properties that are crucial for their potential applications in various fields.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with biological targets, are key factors in the development of quinoline and pyrazole derivatives as therapeutic agents. For example, studies on the synthesis and bioactivity of related compounds have demonstrated potent antiproliferative activity against human cancer cell lines, indicating the significant chemical properties these molecules can possess (Zhang et al., 2003).
properties
IUPAC Name |
5,8-dimethyl-2-[[1-(1-methylpyrazol-4-yl)propylamino]methyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-5-16(14-9-21-23(4)11-14)20-10-15-8-17(24)18-12(2)6-7-13(3)19(18)22-15/h6-9,11,16,20H,5,10H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYGEMRQYWAGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN(N=C1)C)NCC2=CC(=O)C3=C(C=CC(=C3N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-dimethyl-2-({[1-(1-methyl-1H-pyrazol-4-yl)propyl]amino}methyl)quinolin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R*,5R*)-N,N-dimethyl-6-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5678757.png)



![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5678785.png)
![1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5678788.png)
![5-(4-fluorophenyl)-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5678796.png)
![N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide](/img/structure/B5678803.png)



![2-[(2E)-3-phenyl-2-propen-1-yl]-8-(propylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5678842.png)
![2-ethoxy-3-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine](/img/structure/B5678856.png)
![2-methyl-4-phenyl-9-(3-pyridin-3-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5678864.png)